molecular formula C19H21FN2O2 B386955 3-FLUORO-N'~1~-{(E)-1-[2-(PENTYLOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE

3-FLUORO-N'~1~-{(E)-1-[2-(PENTYLOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE

Cat. No.: B386955
M. Wt: 328.4g/mol
InChI Key: RSJMWPKYORMMJA-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide is a chemical compound with the molecular formula C19H21FN2O2 and a molecular weight of 328.38 g/mol . This compound is characterized by the presence of a fluoro group, a pentyloxy group, and a benzylidene group attached to a benzohydrazide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 2-(pentyloxy)benzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C19H21FN2O2

Molecular Weight

328.4g/mol

IUPAC Name

3-fluoro-N-[(E)-(2-pentoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C19H21FN2O2/c1-2-3-6-12-24-18-11-5-4-8-16(18)14-21-22-19(23)15-9-7-10-17(20)13-15/h4-5,7-11,13-14H,2-3,6,12H2,1H3,(H,22,23)/b21-14+

InChI Key

RSJMWPKYORMMJA-KGENOOAVSA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)F

SMILES

CCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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